- Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture, China, , ,

Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)

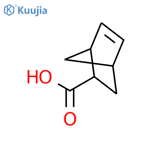

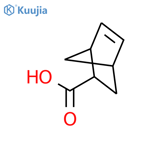

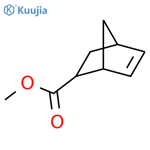

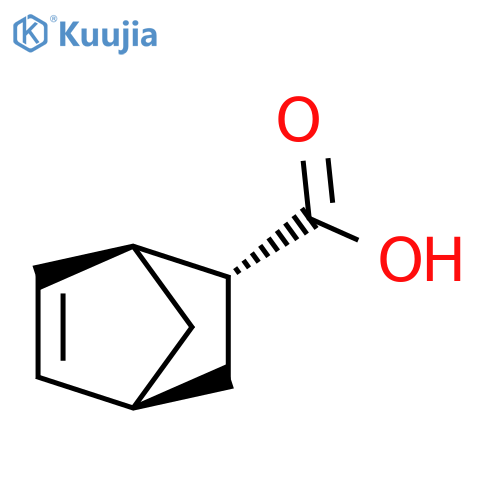

934-30-5 structure

Nome del prodotto:exo-5-Norbornenecarboxylic acid

exo-5-Norbornenecarboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid

- exo-5-Norbornene-2-carboxylic acid

- exo-5-Norbornenecarboxylic acid

- 5-Norbornene-2-carboxylic acid, exo- (8CI)

- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)

- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)

- 2-Norbornene-5-exo-carboxylic acid

- cis-5-Norbornene-exo-2-carboxylic acid

- exo-2-Norbornene-5-carboxylic acid

- exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- exo-Norbornene-2-carboxylic acid

- NSC 155661

- NC

- J2V3Y5GJN8

- G78912

- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-

- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-

- HC3MC8BB2Q

- AKOS000302151

- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid

- 67999-53-5

- EN300-304294

- DB-401633

- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- SCHEMBL900095

- AKOS015833101

- CS-0268597

- NSC-155661

- 934-30-5

- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-

- MFCD08899816

- MFCD00213362

- rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- 5-Norbornene-2-carboxylic acid, predominantly endo isomer

-

- MDL: MFCD00213362

- Inchi: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1

- Chiave InChI: FYGUSUBEMUKACF-RRKCRQDMSA-N

- Sorrisi: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O

Proprietà calcolate

- Massa esatta: 138.068079557g/mol

- Massa monoisotopica: 138.068079557g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 195

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 3

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 37.3Ų

- XLogP3: 1.2

Proprietà sperimentali

- Punto di fusione: 40-44 °C

- Punto di infiammabilità: Gradi Fahrenheit:>230°F

Gradi Celsius:>110°C

exo-5-Norbornenecarboxylic acid Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: 26

- RTECS:RB8195000

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

exo-5-Norbornenecarboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-1g |

exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

934-30-5 | 97% | 1g |

¥1358.0 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-1G |

exo-5-Norbornenecarboxylic acid |

934-30-5 | 1g |

¥1150.43 | 2023-11-26 | ||

| TRC | E231980-1000mg |

exo-5-Norbornenecarboxylic acid |

934-30-5 | 1g |

$ 490.00 | 2022-04-29 | ||

| TRC | E231980-2000mg |

exo-5-Norbornenecarboxylic acid |

934-30-5 | 2g |

$ 785.00 | 2022-04-29 | ||

| Enamine | EN300-6486497-1.0g |

rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

934-30-5 | 95.0% | 1.0g |

$98.0 | 2025-02-19 | |

| Enamine | EN300-6486497-5.0g |

rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

934-30-5 | 95.0% | 5.0g |

$326.0 | 2025-02-19 | |

| A2B Chem LLC | AB74203-5g |

exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

934-30-5 | 97% | 5g |

$977.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1683300-5g |

rel-(1S,2R,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

934-30-5 | 98% | 5g |

¥9723.00 | 2024-04-24 | |

| 1PlusChem | 1P003R17-250mg |

exo-5-Norbornenecarboxylic acid |

934-30-5 | 98%;RG | 250mg |

$69.00 | 2024-04-20 | |

| Ambeed | A576295-5g |

exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

934-30-5 | 97% | 5g |

$689.0 | 2024-04-16 |

exo-5-Norbornenecarboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 2 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt

1.3 Reagents: Acetic acid ; pH 7.5, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt

1.3 Reagents: Acetic acid ; pH 7.5, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Riferimento

- Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysis, International Journal of Organic Chemistry, 2012, 2(1), 26-30

Metodo di produzione 3

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; 50 °C

Riferimento

- Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron Growth, Biomacromolecules, 2012, 13(9), 2933-2944

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; -10 °C

Riferimento

- In mold addition polymerization of norbornene-type monomers using group 10 metal complexes, World Intellectual Property Organization, , ,

Metodo di produzione 6

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

Riferimento

- Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through Strategy, Macromolecular Rapid Communications, 2016, 37(7), 616-621

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; overnight, rt

Riferimento

- Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis Polymerization, Macromolecular Chemistry and Physics, 2020, 221(5),

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt

1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt

1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt

Riferimento

- DNA-polymer conjugates via the graft-through polymerisation of native DNA in water, Chemical Communications (Cambridge, 2021, 57(44), 5466-5469

Metodo di produzione 10

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels, Biomacromolecules, 2020, 21(6), 2246-2257

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol , Water ; reflux; overnight, rt → reflux

1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water

1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water

Riferimento

- Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal Moieties, Macromolecules (Washington, 2019, 52(4), 1371-1388

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

Riferimento

- Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization, Journal of the American Chemical Society, 2005, 127(42), 14536-14537

Metodo di produzione 14

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Potassium iodide Catalysts: Iodine Solvents: Water ; 2 h, 0 °C; 12 h, rt

Riferimento

- Soluble and Reusable Poly(norbornene) Supports with High Loading Capacities for Peptide Synthesis, Organic Letters, 2013, 15(22), 5870-5873

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Oxalyl chloride Solvents: Toluene ; rt; 2 h, rt → 70 °C; 70 °C → rt

1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C

1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C

Riferimento

- Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic Polypropylene, Macromolecules (Washington, 2012, 45(19), 7863-7877

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride

Riferimento

- Asymmetric Diels-Alder reaction: design of chiral dienophiles, Journal of Organic Chemistry, 1983, 48(7), 1137-9

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt

1.3 Reagents: Acetic acid ; pH 7.5, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt

1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt

1.3 Reagents: Acetic acid ; pH 7.5, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt

Riferimento

- Stereoselective synthesis of exo-norbornene derivatives for resist materials, Journal of Photopolymer Science and Technology, 2009, 22(3), 365-370

Metodo di produzione 19

exo-5-Norbornenecarboxylic acid Raw materials

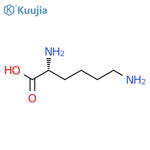

- Poly-D-lysine hydrobromide (MW 70000-150000)

- 5-Norbornen-2-carboxylic acid

- D-Lysine

- Bicyclo2.2.1hept-5-en-2-ylmethanol

- (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

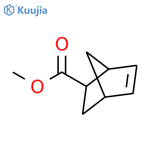

- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-

- Methyl 5-Norbornene-2-carboxylate

- exo-5-Norbornenecarboxylic acid

exo-5-Norbornenecarboxylic acid Preparation Products

exo-5-Norbornenecarboxylic acid Letteratura correlata

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

934-30-5 (exo-5-Norbornenecarboxylic acid) Prodotti correlati

- 68514-28-3(Humic acids, potassium salts)

- 3813-52-3(Bicyclo2.2.1hept-5-ene-2,3-dicarboxylic Acid)

- 120-74-1(5-Norbornen-2-carboxylic acid)

- 1200-88-0(5-Norbornene-2-endo,3-exo-dicarboxylicacid)

- 537668-39-6(3-methyl-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)

- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)

- 924720-73-0(1-Cyclopentyl-3-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}imidazolidine-2,4,5-trione)

- 1805256-45-4(3-(Difluoromethyl)-2,6-diiodopyridine-4-sulfonamide)

- 20628-09-5(Ethanone,1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-)

- 915707-50-5(Benzenesulfonylchloride, 3-(2-pyrimidinyl)-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:934-30-5)exo-5-Norbornenecarboxylic acid

Purezza:99%

Quantità:5g

Prezzo ($):620.0